Methyl 2-hydroxypentanoate

Beschreibung

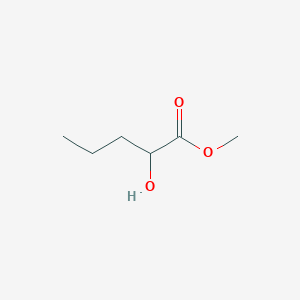

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-hydroxypentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-4-5(7)6(8)9-2/h5,7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZPJJIXHJSOMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337601 | |

| Record name | Methyl 2-hydroxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108740-82-5 | |

| Record name | Methyl 2-hydroxypentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108740-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-hydroxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl α-Hydroxyvalerate: A Technical Guide to Structure, Synthesis, and Application

This guide provides an in-depth technical overview of methyl α-hydroxyvalerate, also known as methyl 2-hydroxypentanoate. It is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis who require a comprehensive understanding of this versatile bifunctional molecule. The content herein synthesizes fundamental chemical principles with practical, field-proven insights into its characterization and synthesis.

Section 1: Molecular Identity and Physicochemical Properties

Methyl α-hydroxyvalerate is an organic compound featuring both a hydroxyl (-OH) and a methyl ester (-COOCH₃) functional group. The "alpha" or "2-" designation indicates that the hydroxyl group is located on the carbon atom immediately adjacent to the ester's carbonyl carbon. This specific arrangement is crucial to its reactivity and utility as a chemical intermediate.

Chemical Structure

The structural formula of methyl 2-hydroxypentanoate is fundamental to understanding its chemical behavior.

Caption: 2D structure of Methyl 2-Hydroxypentanoate.

Core Chemical Data

A summary of the key identifiers and physical properties for methyl 2-hydroxypentanoate is provided below. It is important to note that while some data is readily available, specific physical constants like boiling point for this exact isomer are not widely published. Data for the closely related isomer, methyl 3-hydroxypentanoate, is provided for reference.

| Property | Value | Source(s) |

| IUPAC Name | Methyl 2-hydroxypentanoate | [1] |

| Synonyms | Methyl α-hydroxyvalerate | [1] |

| CAS Number | 108740-82-5 | [2] |

| Molecular Formula | C₆H₁₂O₃ | [2] |

| Molecular Weight | 132.16 g/mol | [1] |

| Appearance | Colorless to slightly yellow liquid | [2] |

| Purity (Typical) | ≥99% | [2] |

| Boiling Point | 68-70 °C @ 5 mmHg (for Methyl 3-hydroxypentanoate) | [3] |

| Density | 1.029 g/mL at 20 °C (for Methyl 3-hydroxypentanoate) | [3] |

Section 2: Spectroscopic Characterization (Predictive Analysis)

As experimental spectra for methyl 2-hydroxypentanoate are not widely available in public databases, this section provides a predictive analysis based on established spectroscopic principles. This approach is a critical skill for chemists to verify the identity and purity of a synthesized compound.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups within a molecule. The key absorptions expected for methyl 2-hydroxypentanoate are dictated by its hydroxyl, ester, and alkyl functionalities.[4][5]

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity/Shape |

| 3550 - 3200 | O-H stretch | Alcohol | Strong, Broad |

| 2960 - 2850 | C-H stretch | sp³ C-H (Alkyl) | Strong |

| 1750 - 1735 | C=O stretch | Ester (Carbonyl) | Strong, Sharp |

| 1300 - 1000 | C-O stretch | Ester & Alcohol | Strong |

The most diagnostic peaks are the broad O-H stretch above 3200 cm⁻¹ and the very strong, sharp C=O stretch around 1740 cm⁻¹. The presence of both is a strong indicator of an α-hydroxy ester structure.[6][7]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides detailed information about the electronic environment and connectivity of hydrogen atoms. Based on its structure, we can predict five distinct proton signals.[8][9]

| Predicted δ (ppm) | Proton Assignment | Multiplicity | Integration | Rationale |

| ~ 0.9 | -CH₂CH₃ | Triplet (t) | 3H | Adjacent to a CH₂ group (2 neighbors + 1 = 3). |

| ~ 1.4 - 1.7 | -CH₂ CH₂- & -CH₂CH₂ CH- | Multiplet (m) | 4H | Complex splitting from adjacent CH₃ and CH groups. |

| ~ 3.7 | -COOCH₃ | Singlet (s) | 3H | No adjacent protons. Deshielded by ester oxygen. |

| ~ 4.1 | -CH (OH)- | Triplet (t) or dd | 1H | Adjacent to a CH₂ group. Deshielded by -OH and ester. |

| Variable | -OH | Singlet (s, broad) | 1H | Labile proton; may exchange. Does not typically couple. |

Chemical shift prediction is based on standard functional group effects. Actual values can vary depending on solvent and concentration.[10][11]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the number of unique carbon environments. For the achiral structure of methyl 2-hydroxypentanoate, six distinct carbon signals are expected.

| Predicted δ (ppm) | Carbon Assignment | Rationale |

| ~ 14 | -CH₂C H₃ | Terminal alkyl carbon. |

| ~ 19 | -C H₂CH₃ | Alkyl carbon, beta to hydroxyl. |

| ~ 35 | -C H₂CH(OH)- | Alkyl carbon, alpha to hydroxyl. |

| ~ 52 | -COOC H₃ | Methyl ester carbon, deshielded by oxygen. |

| ~ 70 | -C H(OH)- | Carbon bearing the hydroxyl group, deshielded. |

| ~ 175 | >C =O | Carbonyl carbon, highly deshielded. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and structural information based on fragmentation patterns.

-

Molecular Ion (M⁺): The parent molecular ion peak is expected at a mass-to-charge ratio (m/z) of 132, corresponding to the molecular weight of C₆H₁₂O₃.

-

Key Fragmentation Pathways: Alpha-hydroxy esters undergo characteristic cleavages that can be used for identification.[12][13]

-

Loss of Methoxy Radical (m/z 101): Cleavage of the O-CH₃ bond results in a [M-31]⁺ fragment.

-

Loss of the Propyl Radical (m/z 89): Alpha-cleavage of the C-C bond adjacent to the hydroxyl group results in the loss of a propyl radical (•CH₂CH₂CH₃), leaving a resonance-stabilized fragment [HO-CH-COOCH₃]⁺. This is often a prominent peak.

-

Loss of Carbomethoxy Group (m/z 73): Cleavage can also result in the loss of the •COOCH₃ group, leaving a [M-59]⁺ fragment.

-

Caption: Predicted major fragmentation pathways for Methyl 2-Hydroxypentanoate.

Section 3: Synthesis Methodology - Fischer Esterification

The most direct and industrially relevant synthesis of methyl α-hydroxyvalerate is the Fischer esterification of 2-hydroxypentanoic acid with methanol, catalyzed by a strong acid.[14] This is a reversible equilibrium-driven reaction.

Underlying Principles and Causality

The Fischer esterification mechanism involves several key, reversible steps.[15][16] The use of a strong acid (e.g., H₂SO₄) is critical as it protonates the carbonyl oxygen of the carboxylic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic alcohol (methanol). To drive the equilibrium towards the product ester, methanol is typically used in large excess, and the water formed during the reaction is removed.[17]

Experimental Protocol

This protocol is a representative, self-validating system for the synthesis and purification of methyl 2-hydroxypentanoate.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxypentanoic acid (1.0 eq).

-

Reagent Addition: Add anhydrous methanol (10-20 eq, serving as both reactant and solvent). While stirring, cautiously add concentrated sulfuric acid (0.1-0.2 eq) as the catalyst.

-

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

-

Washing: Combine the organic layers and wash sequentially with water and then with a saturated brine solution to remove residual salts and water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation to yield pure methyl 2-hydroxypentanoate.

Caption: General workflow for the synthesis of Methyl 2-Hydroxypentanoate.

Section 4: Applications in Research and Development

The utility of methyl 2-hydroxypentanoate stems from its bifunctional nature, possessing two distinct reactive sites: a secondary alcohol and an ester. This allows for selective chemical modifications, making it a valuable building block in multi-step syntheses.[2]

-

Pharmaceutical & Cosmetic Synthesis: It is a crucial intermediate in the production of 1,2-pentanediol, a widely used humectant and solvent in various drug formulations and cosmetic products. The quality and purity of the starting ester are paramount for meeting stringent industry standards.[2]

-

Agrochemical Synthesis: The agrochemical sector utilizes methyl 2-hydroxypentanoate for the synthesis of propiconazole, a potent broad-spectrum fungicide used to protect a variety of crops from fungal diseases. The efficiency of the synthesis pathway is directly impacted by the quality of this intermediate.[2]

-

Fine Chemical Manufacturing: Beyond these primary uses, its reactive hydroxyl and ester groups allow for a wide range of chemical transformations, positioning it as a versatile platform molecule in the synthesis of more complex specialty chemicals.[2]

Section 5: Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for methyl 2-hydroxypentanoate is not universally available, its hazards can be inferred from similar short-chain aliphatic esters. It should be handled as a flammable liquid and a potential eye and skin irritant.[1][18]

-

GHS Hazard Pictograms (Anticipated):

-

GHS02 (Flame): Flammable liquid.

-

GHS07 (Exclamation Mark): May cause skin and serious eye irritation.

-

-

Precautionary Statements for Handling:

-

Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[18]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[18]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

IF ON SKIN: Wash with plenty of soap and water.[18]

-

Store in a well-ventilated place. Keep container tightly closed.[19]

-

Handle in accordance with good industrial hygiene and safety practices.[20]

-

Section 6: References

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Online] Available at: [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Online] Available at: [Link]

-

Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Online] Available at: [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Online] Available at: [Link]

-

Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Online] Available at: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Online] Available at: [Link]

-

The Organic Chemistry Tutor. Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Online] YouTube. Available at: [Link]

-

ACS Publications. Chemical ionization mass spectra of .alpha.-hydroxy carbonyl derivatives. Formation of stable electron-deficient carbocations. [Online] The Journal of Organic Chemistry. Available at: [Link]

-

PubMed. Hydroxycarbonyl anion (m/z 45), a diagnostic marker for alpha-hydroxy carboxylic acids. [Online] Available at: [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Online] Available at: [Link]

-

Spectroscopy Asia. The prediction of 1H NMR chemical shifts in organic compounds. [Online] Available at: [Link]

-

Wikipedia. Fischer–Speier esterification. [Online] Available at: [Link]

-

The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Online] Available at: [Link]

-

Yeast Metabolome Database. Methyl 2-hydroxy benzoate (YMDB01370). [Online] Available at: [Link]

-

ResearchGate. Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low‐resolution mass spectrometry: A practical approach. [Online] Available at: [Link]

-

Chemistry Steps. Fischer Esterification. [Online] Available at: [Link]

-

UCLA Chemistry. IR Absorption Table. [Online] Available at: [Link]

-

MDPI. Exploring Lemon Industry By-Products for Polyhydroxyalkanoate Production: Comparative Performances of Haloferax mediterranei PHBV vs. Commercial PHBV. [Online] Available at: [Link]

-

MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Online] Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Role of Methyl 2-Hydroxypentanoate in Specialty Chemical Synthesis. [Online] Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Online] Available at: [Link]

-

University of California, Santa Cruz. Table 1. Characteristic IR Absorption Peaks of Functional Groups. [Online] Available at: [Link]

-

PubChem. methyl (2R)-5-amino-2-hydroxypentanoate. [Online] Available at: [Link]

-

Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. [Online] Available at: [Link]

Sources

- 1. fishersci.dk [fishersci.dk]

- 2. nbinno.com [nbinno.com]

- 3. (-)-Methyl (R)-3-hydroxypentanoate | 60793-22-8 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 8. Visualizer loader [nmrdb.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyasia.com [spectroscopyasia.com]

- 11. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 17. m.youtube.com [m.youtube.com]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 20. cdhfinechemical.com [cdhfinechemical.com]

Methyl 2-Hydroxypentanoate: A Technical Guide to Boiling Point and Density Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxypentanoate (CAS No. 108740-82-5), a chiral ester, serves as a valuable intermediate in the synthesis of various specialty chemicals.[1] Its utility in the pharmaceutical and agrochemical industries underscores the importance of well-characterized physicochemical properties for process development, quality control, and safety.[1] This guide provides an in-depth exploration of two fundamental properties of methyl 2-hydroxypentanoate: boiling point and density.

Physicochemical Properties of Methyl 2-Hydroxypentanoate

A summary of the available, albeit predicted, physicochemical data for methyl 2-hydroxypentanoate is presented below. It is imperative to recognize that these values are computational estimations and should be verified through empirical measurement for any critical application.

| Property | Predicted Value | Source |

| Boiling Point | 173.6 ± 23.0 °C at 760 mmHg | Chemical Supplier Data |

| Density | 1.019 ± 0.06 g/cm³ | Chemical Supplier Data |

Theoretical Framework: Understanding Boiling Point and Density

The boiling point and density of a substance are intrinsically linked to its molecular structure and the intermolecular forces at play.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For methyl 2-hydroxypentanoate, the key factors influencing its boiling point are:

-

Hydrogen Bonding: The presence of a hydroxyl (-OH) group allows for hydrogen bonding, a strong type of intermolecular force. This significantly increases the energy required to separate the molecules, leading to a higher boiling point compared to esters of similar molecular weight without a hydroxyl group.

-

Dipole-Dipole Interactions: The ester functional group (-COO-) introduces polarity into the molecule, resulting in dipole-dipole attractions between molecules. These forces further contribute to a higher boiling point.

-

Van der Waals Forces: As with all molecules, London dispersion forces are present and increase with the size and surface area of the molecule.

-

Branching: The straight-chain pentanoate structure allows for efficient packing of the molecules, maximizing the effect of intermolecular forces.[2]

Density

Density is defined as the mass of a substance per unit volume. The density of methyl 2-hydroxypentanoate is influenced by:

-

Molecular Weight: Generally, density increases with increasing molecular weight, as heavier molecules are packed into a given volume.

-

Intermolecular Forces: Stronger intermolecular forces, such as the hydrogen bonding in methyl 2-hydroxypentanoate, draw molecules closer together, resulting in a higher density.

-

Molecular Shape and Packing: The ability of the molecules to pack closely together in the liquid state affects the density.

Experimental Determination of Boiling Point

The accurate determination of the boiling point is crucial for distillation-based purification, process temperature control, and safety assessments. The following section details a robust experimental protocol based on internationally recognized standards.

Principle

The boiling point is determined by heating the liquid and observing the temperature at which it is in equilibrium with its own vapor at a given pressure. A common and reliable method is the distillation method, which is aligned with standards such as ASTM D1078.

Experimental Protocol: Distillation Method (based on ASTM D1078)

This protocol outlines the determination of the boiling range of a volatile organic liquid.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving graduate

-

Calibrated thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Sample Preparation: Ensure the methyl 2-hydroxypentanoate sample is free of any solid impurities.

-

Apparatus Setup: Assemble the distillation apparatus as shown in the diagram below. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

Distillation: Place a measured volume of the sample and a few boiling chips into the distillation flask. Begin heating the flask at a controlled rate to ensure a steady distillation rate of 4-5 mL per minute.

-

Data Recording: Record the temperature at which the first drop of distillate falls from the condenser tip (the initial boiling point). Continue to record the temperature as the distillation proceeds. The temperature at which the last of the liquid evaporates from the bottom of the flask is the dry point.

-

Pressure Correction: The observed boiling point is dependent on the atmospheric pressure. Correct the observed boiling point to the standard pressure of 760 mmHg (101.3 kPa).

Figure 1: Experimental setup for boiling point determination by the distillation method.

Experimental Determination of Density

Density is a fundamental property used in mass-to-volume conversions, concentration calculations, and product specification. The following protocol is based on the use of a digital density meter, a precise and widely used technique (ASTM D4052).

Principle

A digital density meter measures the density of a liquid by relating the period of oscillation of a U-shaped tube to the mass of the liquid contained within it. The instrument is calibrated with fluids of known density, typically air and deionized water.

Experimental Protocol: Digital Density Meter (based on ASTM D4052)

Apparatus:

-

Digital density meter with a thermostatically controlled cell

-

Syringes for sample injection

-

Deionized water for calibration

-

Organic solvent (e.g., acetone) for cleaning

Procedure:

-

Calibration: Calibrate the instrument according to the manufacturer's instructions using dry air and deionized water at the desired measurement temperature (e.g., 20°C or 25°C).

-

Sample Preparation: Ensure the methyl 2-hydroxypentanoate sample is homogenous and free of air bubbles.

-

Measurement: Inject the sample into the measurement cell of the density meter, ensuring no air bubbles are present. The instrument will measure the oscillation period of the U-tube and convert it to a density value.

-

Cleaning: After each measurement, thoroughly clean the cell with an appropriate solvent and dry it completely.

-

Replicates: Perform multiple measurements to ensure the reproducibility and accuracy of the results.

Figure 2: Workflow for density determination using a digital density meter.

Safety Precautions

As a Senior Application Scientist, it is paramount to emphasize that all laboratory work must be conducted with strict adherence to safety protocols. Before handling methyl 2-hydroxypentanoate or any chemical, a substance-specific Safety Data Sheet (SDS) must be consulted.

General Safety Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of a spill, follow the procedures outlined in the SDS.

-

Dispose of chemical waste in accordance with institutional and local regulations.

Conclusion

This technical guide provides a comprehensive overview of the boiling point and density of methyl 2-hydroxypentanoate. While only predicted values are currently available, the detailed experimental protocols and theoretical explanations herein equip researchers, scientists, and drug development professionals with the necessary knowledge to determine these critical physicochemical properties with a high degree of accuracy and confidence. The rigorous application of these standardized methods is essential for ensuring the quality, safety, and efficacy of products derived from this important chemical intermediate.

References

-

Ningbo Inno Pharmchem Co.,Ltd. Methyl 2-hydroxypentanoate. Available at: [Link]

-

Specialty Chemical Synthesis Applications. Available at: [Link]

- ASTM D1078, Standard Test Method for Distillation Range of Volatile Organic Liquids, ASTM Intern

-

Chemistry Stack Exchange. What determines the boiling point of esters of the same number of carbon atoms but different structural formula? Available at: [Link]

- ASTM D4052, Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter, ASTM Intern

- OECD Guideline for the Testing of Chemicals, Section 1, Test No. 103: Boiling Point.

- OECD Guideline for the Testing of Chemicals, Section 1, Test No. 109: Density of Liquids and Solids.

Sources

Methodological & Application

Using methyl 2-hydroxypentanoate as an intermediate for 1,2-pentanediol

Application Note: High-Fidelity Synthesis of 1,2-Pentanediol via Methyl 2-Hydroxypentanoate Reduction

Abstract

This guide details the strategic utilization of methyl 2-hydroxypentanoate (CAS 108740-82-5) as a precision intermediate for the synthesis of 1,2-pentanediol (CAS 5343-92-0). Unlike the heterogeneous hydrogenolysis of biomass-derived furfuryl alcohol—which often yields complex mixtures of 1,2- and 1,5-isomers—the reduction of methyl 2-hydroxypentanoate offers a regiospecific pathway with high atom economy. This document provides two validated protocols: a stoichiometric hydride reduction for laboratory-scale optimization and a catalytic hydrogenation method suitable for process scale-up, ensuring high purity (>99%) for pharmaceutical and cosmetic applications.

Introduction & Strategic Rationale

1,2-Pentanediol is a critical multifunctional ingredient used as a moisture-retaining agent in cosmetics, a penetration enhancer in transdermal drug delivery, and a key intermediate for the synthesis of propiconazole fungicides.

Why Methyl 2-Hydroxypentanoate? Conventional synthesis via the oxidation of 1-pentene (petrochemical route) or hydrogenolysis of furfural (biomass route) often struggles with selectivity.

-

Petrochemical Route: Requires handling hazardous peroxides and separating regioisomers.

-

Biomass Route: Furfuryl alcohol hydrogenolysis frequently produces 1,5-pentanediol as a major byproduct due to ring-opening competition.

Using methyl 2-hydroxypentanoate fixes the carbon skeleton and the oxygenation pattern before the reduction step. The transformation is a chemoselective reduction of the ester moiety to a primary alcohol, leaving the

Chemical Transformation:

Critical Process Parameters & Mechanism

The reduction of

-

Over-reduction: Removal of the

-hydroxyl group to form 1-pentanol. -

Racemization: If using chiral starting material (e.g., (S)-methyl 2-hydroxypentanoate), basic conditions in catalytic hydrogenation can induce enolization and loss of optical purity.

Pathway Visualization

The following diagram illustrates the reaction logic and potential side pathways.

Figure 1: Reaction pathway for the reduction of methyl 2-hydroxypentanoate, highlighting the target mechanism and critical failure modes.

Protocol A: Stoichiometric Reduction (Lab Scale)

Best for: Initial research, gram-scale synthesis, and absolute stereochemistry retention.

Reagent: Lithium Aluminum Hydride (LiAlH

Materials

-

LiAlH

(2.4 M solution in THF or powder) -

Anhydrous Tetrahydrofuran (THF)

-

Rochelle salt (Potassium sodium tartrate) for workup

-

Inert gas (Argon or Nitrogen)

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.

-

Reagent Prep: Charge the flask with LiAlH

(1.2 equivalents, 0.6 mol) suspended/dissolved in anhydrous THF (50 mL). Cool to 0°C in an ice bath. -

Addition: Dissolve methyl 2-hydroxypentanoate (0.5 mol) in THF (20 mL). Add this solution dropwise to the LiAlH

suspension over 30 minutes.-

Note: The reaction is exothermic. Maintain internal temperature <10°C to prevent side reactions.

-

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 2–4 hours.

-

Checkpoint: Monitor by TLC (30% EtOAc/Hexane) or GC. The ester spot (

) should disappear, replaced by the more polar diol (

-

-

Fieser Workup (Critical for Safety):

-

Cool back to 0°C.

-

Slowly add water (

mL, where -

Add 15% NaOH solution (

mL). -

Add water (

mL). -

Result: A granular white precipitate (lithium aluminate) forms, which is easily filtered.

-

-

Isolation: Filter the mixture through a Celite pad. Dry the filtrate over MgSO

and concentrate under reduced pressure. -

Purification: Distill the crude oil under vacuum (bp approx. 95–98°C at 10 mmHg) to obtain clear, viscous 1,2-pentanediol.

Protocol B: Catalytic Hydrogenation (Scale-Up)

Best for: Process development, green chemistry compliance, and multi-kilogram batches. Catalyst: Homogeneous Ruthenium Pincer Complex (e.g., Ru-MACHO®) or Heterogeneous Cu/Cr (Adkins catalyst - traditional). Focus: This protocol uses a Homogeneous Ru-catalyst for milder conditions and higher selectivity.

Materials

-

Catalyst: Ru-MACHO-BH (0.1 mol%)

-

Solvent: Methanol or THF

-

Base: KOtBu (1.0 mol%) - Use minimal base to prevent racemization if chiral.

-

Hydrogen Gas (50 bar)

Step-by-Step Methodology

-

Reactor Loading: In a glovebox, load a stainless steel autoclave (Parr reactor) with methyl 2-hydroxypentanoate (1.0 M in MeOH).

-

Catalyst Addition: Add the Ru-catalyst (0.1 mol% relative to substrate) and KOtBu (1.0 mol%).

-

Pressurization: Seal the reactor. Purge 3 times with Nitrogen, then 3 times with Hydrogen. Pressurize to 50 bar (725 psi) H

. -

Reaction: Heat to 80°C with vigorous stirring (1000 rpm).

-

Duration: Run for 12–16 hours.

-

Workup:

-

Vent H

(in a fume hood). -

Concentrate the solvent (MeOH) via rotary evaporation.

-

The residue contains the product and catalyst.[5] Pass through a short silica plug to remove the catalyst or proceed directly to fractional distillation.

-

Analytical Characterization

Verify the identity and purity of the synthesized 1,2-pentanediol using the following parameters.

| Technique | Parameter | Expected Signal / Observation |

| GC-MS | Retention Time | Distinct shift from ester (lower RT) to diol (higher RT). |

| Mass Spectrum | Molecular ion usually weak. Look for fragments: | |

| 1H NMR | Multiplets corresponding to | |

| Triplet for terminal methyl group ( | ||

| Absence of Signal | Disappearance of the singlet at | |

| IR | 3200-3500 cm | Broad, strong O-H stretch (hydrogen bonded). |

| 1735 cm | Disappearance of the Ester C=O stretch. |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reduction | Increase H |

| Soap Formation | Saponification | In Protocol B, ensure the solvent is anhydrous and minimize base concentration. |

| Racemization | Base-catalyzed enolization | Switch to Protocol A (LiAlH |

| Gel Formation | Aluminum salts (Protocol A) | Use Rochelle salt (sodium potassium tartrate) during workup to solubilize aluminum species. |

Safety & Handling

-

Methyl 2-hydroxypentanoate: Irritant. Avoid inhalation. Flash point approx. 85°C.

-

Lithium Aluminum Hydride: Reacts violently with water and protic solvents. Class D Fire Hazard. Keep a bucket of dry sand nearby. Never use CO

extinguishers on hydride fires. -

Hydrogen Gas: Extremely flammable. High-pressure reactors must be rated and located in a blast-proof enclosure or designated hydrogenation suite.

References

-

Kuriyama, W., et al. (2012).[4] "Catalytic Hydrogenation of Esters. Development of an Efficient Catalyst and Processes for Pilot-Scale Production." Organic Process Research & Development, 16(1), 166–171. Link

-

Noyori, R. (2001). "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." Angewandte Chemie International Edition, 41(12), 2008–2022. Link

-

Sigma-Aldrich. (2025). "Product Specification: 1,2-Pentanediol." Merck KGaA. Link

-

Werkmeister, S., et al. (2014). "Hydrogenation of Esters to Alcohols Catalyzed by Defined Manganese Pincer Complexes." Angewandte Chemie, 53(33), 8722-8726. Link

-

PubChem. (2025).[6] "Compound Summary: Methyl 2-hydroxypentanoate." National Library of Medicine. Link

Sources

- 1. echemi.com [echemi.com]

- 2. nbinno.com [nbinno.com]

- 3. data.epo.org [data.epo.org]

- 4. CN104926600A - Method for synthesizing 1,2-pentanediol by one-pot method - Google Patents [patents.google.com]

- 5. Oxidation of Vicinal Diols to α‐Hydroxy Ketones with H2O2 and a Simple Manganese Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl 3-hydroxy-2-methylpentanoate | C7H14O3 | CID 546129 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Guide: Troubleshooting the Removal of Acidic Impurities from Methyl 2-hydroxypentanoate

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering issues with acidic impurities in methyl 2-hydroxypentanoate. As a key intermediate in the pharmaceutical and agrochemical industries, its purity is paramount.[1] This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the purification of methyl 2-hydroxypentanoate.

Q1: What are the typical acidic impurities in my methyl 2-hydroxypentanoate sample and where do they come from?

A1: The most common acidic impurity is 2-hydroxypentanoic acid . This can originate from two primary sources:

-

Incomplete Esterification: If the methyl 2-hydroxypentanoate was synthesized via Fischer esterification of 2-hydroxypentanoic acid, some unreacted starting material may remain.[2]

-

Hydrolysis: As an ester, methyl 2-hydroxypentanoate is susceptible to hydrolysis, especially in the presence of moisture and trace acid or base, which breaks it down into 2-hydroxypentanoic acid and methanol.[3][4]

A secondary source of acidity can be residual acid catalyst (e.g., sulfuric acid) if it was used during the synthesis and not properly quenched or removed.[2][5]

Q2: My product is acidic. What is the most reliable method for removing these impurities?

A2: The industry-standard and most effective method is a liquid-liquid extraction using a mild aqueous basic solution, commonly referred to as an acid-base extraction.[6][7] This technique leverages the differential solubility of the neutral ester and the ionized acidic impurity. The acidic impurity is deprotonated by the base to form a water-soluble salt, which is then partitioned into the aqueous phase, leaving the purified ester in the organic phase.

Q3: Why is it critical to use a weak base like sodium bicarbonate (NaHCO₃) instead of a strong base like sodium hydroxide (NaOH)?

A3: This is a crucial point of experimental design rooted in chemical kinetics and selectivity. While a strong base like NaOH would certainly neutralize the acidic impurities, it would also aggressively promote the hydrolysis (saponification) of your desired ester product.[4][7] This would significantly reduce your product yield.

A weak base like sodium bicarbonate is strong enough to deprotonate the carboxylic acid impurity (2-hydroxypentanoic acid) but is not basic enough to significantly hydrolyze the ester under standard extraction conditions. This selective reactivity is key to removing the impurity without sacrificing the product.[6][7]

Q4: I added the sodium bicarbonate solution to my crude product and saw vigorous bubbling. Is this normal?

A4: Yes, this is completely normal and, in fact, a good sign. The bubbling is the release of carbon dioxide (CO₂) gas, which is a product of the neutralization reaction between the acidic impurity (a carboxylic acid, R-COOH) and the bicarbonate (HCO₃⁻).

Reaction: R-COOH + NaHCO₃ → R-COONa (sodium salt) + H₂O + CO₂ (gas)

Crucial Safety & Handling Note: This gas evolution can cause a dangerous pressure buildup in a sealed separatory funnel. Always ensure you are venting the funnel frequently (pointing the stopcock away from yourself and others into a fume hood) during the initial stages of mixing.

Q5: How can I be certain that all the acidic impurities have been removed?

A5: This is where a self-validating protocol is essential. After your final basic wash, collect the aqueous layer and test its pH using a pH strip or a calibrated pH meter. If the aqueous layer is neutral or slightly basic (pH 7-8), it indicates that there are no more acidic species being extracted from the organic layer. If the wash is still acidic, an additional wash with fresh bicarbonate solution is required.

Q6: I've formed a thick, stable emulsion at the interface of the organic and aqueous layers. How can I resolve this?

A6: Emulsion formation is a common problem in liquid-liquid extractions. It is a suspension of fine droplets of one liquid within the other. To break it:

-

Patience: Let the separatory funnel stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.

-

Brine Wash: Add a small amount of saturated sodium chloride (NaCl) solution, known as brine. The increased ionic strength of the aqueous layer helps to coalesce the dispersed droplets.

-

Gentle Agitation: Gently swirl or rock the funnel instead of vigorous shaking.

Q7: My final, solvent-free product is cloudy. What does this indicate?

A7: A cloudy appearance almost always indicates the presence of residual water. The organic layer will be saturated with water after the aqueous wash. It is imperative to dry the organic layer before removing the solvent. This is accomplished by adding an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to the organic solution after it has been separated from the aqueous layer.[5][8] Allow the solution to stand over the drying agent for at least 15-20 minutes before filtering it off.

Q8: Can I just use distillation to purify the product?

A8: Distillation is an excellent final purification step but is often not ideal as the sole method for removing acidic impurities from esters.[2] The boiling points of the ester and its corresponding carboxylic acid can be relatively close, making a clean separation by simple distillation difficult. However, after the bulk of the acidic impurities has been removed by the aqueous wash, vacuum distillation is a highly effective method for removing non-volatile salts, residual solvent, and other minor impurities, yielding a product of very high purity.[5][9][10]

Data Summary: Key Chemical Properties

Understanding the properties of your product and impurities is fundamental to designing a successful purification strategy.

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | pKa | Key Solubility |

| Methyl 2-hydroxypentanoate | C₆H₁₂O₃ | 132.16 | ~170-175 (est.) | ~13-14 (hydroxyl H) | Soluble in organic solvents (ether, ethyl acetate, DCM) |

| 2-Hydroxypentanoic acid | C₅H₁₀O₃ | 118.13[11][12] | ~258 (est.)[13] | ~3.85 (carboxyl H)[13] | Slightly soluble in organic solvents, highly soluble in water as its sodium salt |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Decomposes | 10.3 (as a base) | Highly soluble in water, insoluble in most organic solvents |

Experimental Protocol: Aqueous Bicarbonate Wash for Acid Removal

This protocol outlines the standard procedure for removing acidic impurities from a crude solution of methyl 2-hydroxypentanoate.

1. Preparation:

-

Dissolve the crude methyl 2-hydroxypentanoate in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel. Use approximately 3-5 mL of solvent per gram of crude product.

-

Prepare a saturated or 5% (w/v) aqueous solution of sodium bicarbonate (NaHCO₃).

2. First Extraction:

-

Add a volume of the NaHCO₃ solution equal to about half the volume of the organic layer to the separatory funnel.

-

Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure.

-

Close the stopcock and shake gently for 15-20 seconds, venting frequently to release CO₂ pressure.

-

Place the funnel in a ring stand and allow the layers to fully separate.

-

Drain the lower aqueous layer and set it aside.

3. Subsequent Extractions:

-

Repeat the extraction (Step 2) with fresh portions of NaHCO₃ solution. After the second wash, bubbling should be significantly reduced or absent.

-

Perform a final wash. After separation, collect the aqueous layer and test its pH. It should be neutral or slightly basic (pH ≥ 7). If it is still acidic, perform another wash.

4. Water Wash:

-

Wash the organic layer once with a portion of deionized water to remove any residual sodium bicarbonate.

5. Drying the Organic Layer:

-

Drain the washed organic layer into a clean, dry Erlenmeyer flask.

-

Add a scoop of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). The drying agent should appear free-clumping when sufficient has been added.

-

Swirl the flask and let it stand for at least 15 minutes.

6. Final Isolation:

-

Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent.

-

Remove the solvent using a rotary evaporator to yield the purified methyl 2-hydroxypentanoate.

-

For the highest purity, the product can now be further purified by vacuum distillation.

Visual Workflow and Logic Diagrams

Diagram 1: Purification Workflow

This diagram illustrates the step-by-step process for the liquid-liquid extraction procedure.

Sources

- 1. nbinno.com [nbinno.com]

- 2. scienceready.com.au [scienceready.com.au]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. prepchem.com [prepchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. JP4271494B2 - Method for producing methyl 2-hydroxybutanoate - Google Patents [patents.google.com]

- 10. KR20240037607A - Preparation and purification method of high purity methyl 2-hydroxyisobutyrate for euv semiconductor process - Google Patents [patents.google.com]

- 11. (+-)-2-Hydroxypentanoic acid | C5H10O3 | CID 98009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (2R)-2-hydroxypentanoic acid | C5H10O3 | CID 6950705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-hydroxyvaleric acid | 617-31-2 [chemicalbook.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.